2-phenyl-2H-indazole
Overview
Description
2-Phenyl-2H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring The this compound variant features a phenyl group attached to the second position of the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenyl-2H-indazole can be synthesized through various methods. One common approach involves the Cadogan method, where the corresponding imine is heated in triethyl phosphite at 150°C until the starting material is consumed . Another method includes a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, which facilitates the formation of C-N and N-N bonds .
Industrial Production Methods
Industrial production of this compound often employs transition metal-catalyzed reactions due to their efficiency and high yields. Methods such as Cu(OAc)2-catalyzed N-N bond formation in DMSO under an oxygen atmosphere are commonly used . These methods are preferred for their ability to produce the compound with minimal byproducts and high purity.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2H-indazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can produce halogenated indazoles, while nitration can yield nitro-indazoles.
Scientific Research Applications
2-Phenyl-2H-indazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its antimicrobial and anti-inflammatory properties.
Industry: It is employed in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-phenyl-2H-indazole varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors. For instance, some derivatives inhibit cyclooxygenase-2 (COX-2), reducing inflammation . The molecular pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
2-Phenyl-2H-indazole can be compared with other indazole derivatives such as:
1H-Indazole: Differing in the position of the nitrogen atom, it has distinct chemical properties and biological activities.
3H-Indazole: Another tautomer with unique reactivity and applications.
2-Phenyl-1H-indazole: Similar structure but different tautomeric form, leading to varied biological effects.
Properties
IUPAC Name |
2-phenylindazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-7-12(8-3-1)15-10-11-6-4-5-9-13(11)14-15/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOZZKPZLXAEAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C3C=CC=CC3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474796 | |
Record name | 2-phenyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3682-71-1 | |
Record name | 2-phenyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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